4,4,4-Trichlorobutyric acid

描述

Historical Context of Research on Halogenated Butyric Acids

The study of halogenated organic acids has a rich history, dating back to the 19th century with foundational work on the halogenation of fatty acids. researchgate.netacs.org Early investigations by chemists like Michel Eugène Chevreul, who first isolated butyric acid in 1814, laid the groundwork for understanding the fundamental properties of these compounds. wikipedia.org Subsequent research in the 20th century expanded upon this, exploring the synthesis and reactivity of various halogenated derivatives. For instance, methods for the halodecarboxylation of organic acids, such as the Hunsdiecker–Borodin reaction, were developed and refined, providing pathways to synthesize a range of halogenated compounds. acs.org While early research focused broadly on the effects of halogenation on the properties of carboxylic acids, specific investigations into compounds like 4,4,4-trichlorobutyric acid came later, driven by an interest in the influence of the trichloromethyl group on the molecule's reactivity and potential applications.

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound is recognized for its role as a versatile building block in organic synthesis. The presence of the reactive trichloromethyl group and the carboxylic acid functionality allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. tandfonline.comresearchgate.net For example, it has been used in the synthesis of halogenated amino acids, which are important intermediates for certain natural products. tandfonline.com The compound's unique structure also makes it a subject of interest in the study of reaction mechanisms and in the development of new synthetic methodologies.

Scope and Research Objectives Pertaining to this compound

Current research on this compound is multifaceted, with several key objectives:

Development of Novel Synthetic Routes: Researchers are continuously seeking more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. cdnsciencepub.com

Exploration of its Synthetic Utility: A primary focus is on expanding the applications of this compound as a starting material or intermediate in the synthesis of a wide range of organic compounds. tandfonline.comresearchgate.net

Investigation of its Chemical and Physical Properties: Detailed studies of its spectroscopic and physicochemical properties are crucial for understanding its behavior in chemical reactions and for its characterization. guidechem.comnih.gov

Biochemical and Pharmacological Investigations: While this article does not detail dosage or safety, it is worth noting that some research explores the potential biological activities of compounds derived from this compound.

Interactive Data Table: Physicochemical Properties of this compound and a Related Compound

| Compound Name | Molecular Formula | CAS Number | Melting Point (°C) | Boiling Point (°C) at 760 mmHg | Density (g/cm³) |

| This compound | C4H5Cl3O2 | 2345-32-6 | 53-55 | - | - |

| 4,4,4-trichloro-3-hydroxybutanoic acid | C4H5Cl3O3 | 13159-46-1 | - | 310.4 | 1.71 |

Data sourced from multiple chemical suppliers and databases. Melting point for this compound reported as 53-54°C in one source. cdnsciencepub.com

Detailed Research Findings

Recent research has focused on the synthetic applications of this compound. For instance, it has been utilized in the synthesis of threo-4,4,4-trichlorothreonine, an amino acid derivative. tandfonline.com This synthesis highlights the utility of the trichloromethyl group in directing stereoselective reactions. Furthermore, the compound serves as a key starting material for producing various heterocyclic compounds and other complex organic molecules. researchgate.net The reactivity of the carbon-chlorine bonds and the carboxylic acid group allows for a diverse range of chemical modifications, making it a valuable tool for synthetic chemists.

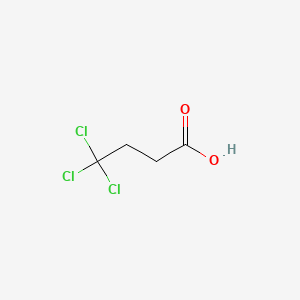

Structure

2D Structure

属性

IUPAC Name |

4,4,4-trichlorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPULUVMTDIQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(Cl)(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178000 | |

| Record name | 4,4,4-Trichlorobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-32-6 | |

| Record name | 4,4,4-Trichlorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trichlorobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trichlorobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trichlorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,4 Trichlorobutyric Acid and Its Precursors

Classical Synthetic Routes to 4,4,4-Trichlorobutyric Acid

A key method for the preparation of this compound involves the oxidation of suitable precursors. One documented pathway is the oxidation of 5,5,5-trichloropentene. This reaction cleaves the double bond, yielding formic acid and the desired this compound. cdnsciencepub.com The precursor, trans-5,5,5-trichloro-1-bromo-2-pentene, can be synthesized via the homolytic addition of bromotrichloromethane (B165885) to 1,3-butadiene. cdnsciencepub.com Subsequent selective dehalogenation of the allylic bromine atom furnishes the trichloropentene needed for the oxidation step. cdnsciencepub.com

Another classical approach involves the oxidation of 4,4,4-trichlorobutan-1-ol. While specific reagents for this direct conversion are part of general organic chemistry principles (e.g., using strong oxidizing agents like chromic acid or potassium permanganate), detailed research findings on this specific transformation are not extensively highlighted in the provided sources. However, the oxidation of primary alcohols to carboxylic acids is a fundamental and well-established synthetic strategy.

An alternative synthesis for this compound was reported by Bruson, starting from acrylonitrile. cdnsciencepub.com This method provides a different route to the carbon skeleton compared to the oxidation of pentene derivatives.

Another approach involves the ring-opening of β-trichloromethyl-β-propiolactone. When this lactone reacts with α-amino heterocyclic nitrogen compounds, it tends to yield amides of 3-hydroxy-4,4,4-trichlorobutyric acid. researchgate.net This reaction highlights the reactivity of the strained β-lactone ring and provides access to derivatives of the target acid rather than the acid itself directly. researchgate.net

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods allows for the synthesis of specific enantiomers of this compound derivatives, which are crucial as chiral building blocks. A notable example is the asymmetric reduction of (Z)- and (E)-methyl 2,4,4-trichloro-2-butenoates using biocatalysts. polimi.it

Fermenting baker's yeast (BY) and isolated old yellow enzymes have been shown to reduce the carbon-carbon double bond of these substrates with high stereoselectivity. polimi.it The (Z)-isomer is typically reduced to (S)-2,4,4-trichlorobutanoic acid, while the (E)-isomer yields the (R)-enantiomer. polimi.it The chemical yields for these bioreductions can be significant, reaching 65-70% for chlorinated butenoates. scribd.com These optically active products, such as R-(-)-3-methyl-4,4,4-trichlorobutanoic acid, are valuable intermediates in the total synthesis of complex natural products like (+)-demethyldysidenin. researchgate.net

The table below summarizes the stereoselective reduction of chlorinated butenoate precursors.

| Precursor | Biocatalyst | Product |

| (Z)-methyl 2,4,4-trichloro-2-butenoate | Fermenting Baker's Yeast (BY) | (S)-2,4,4-trichlorobutanoic acid |

| (E)-methyl 2,4,4-trichloro-2-butenoate | Fermenting Baker's Yeast (BY) | (R)-2,4,4-trichlorobutanoic acid |

Table 1: Stereoselective Bioreduction of Chlorinated Butenoates. polimi.it

Approaches to Halogenated Butanoic Acid Precursors

The synthesis of multiply halogenated butanoic acid derivatives, such as 3,4-dibromo-3,4,4-trichlorobutanoic acid, provides precursors for further synthetic manipulations. This specific compound can be prepared through the bromination of 3,4,4-trichlorobut-3-enoic acid. researchgate.net The reaction involves the addition of bromine across the C=C double bond. When conducted at 40°C, the reaction proceeds to yield the desired 3,4-dibromo-3,4,4-trichlorobutanoic acid. researchgate.net This brominated acid can then be converted into its corresponding acid chloride, which is a versatile reagent for Friedel-Crafts acylation reactions with aromatic compounds like benzene (B151609) and toluene. researchgate.net

The table below outlines the synthesis of this precursor.

| Reactant | Reagent | Reaction Temperature | Product |

| 3,4,4-Trichlorobut-3-enoic acid | Bromine (Br₂) | 40°C | 3,4-Dibromo-3,4,4-trichlorobutanoic acid |

Table 2: Synthesis of 3,4-Dibromo-3,4,4-trichlorobutanoic Acid. researchgate.net

Derivatives and Analogs of 4,4,4 Trichlorobutyric Acid: Synthesis and Characterization

Halogenated Butyric Acid Analogs

The modification of the butyric acid backbone through the introduction of various functional groups, particularly amino groups, leads to compounds with potential applications in diverse chemical syntheses.

Amino-Substituted 4,4,4-Trichlorobutanoic Acid Derivatives

The direct synthesis of amino-substituted derivatives of 4,4,4-trichlorobutanoic acid is not extensively detailed in available literature. However, synthetic strategies developed for structurally similar fluorinated analogs provide a viable model for their preparation. One prominent method is the asymmetric synthesis of α-amino acids, which can be adapted for the introduction of an amino group at the C-2 position of the trichlorobutanoic acid scaffold.

A representative method involves the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. This approach allows for high stereocontrol. The process begins with the formation of the Ni(II) complex using a recyclable chiral auxiliary. This complex is then alkylated under basic conditions using a suitable electrophile, which for this specific case would be a 2-halo-4,4,4-trichlorobutane derivative. The subsequent disassembly of the resulting alkylated complex yields the desired 2-amino-4,4,4-trichlorobutanoic acid.

Table 1: Asymmetric Synthesis of an α-Amino Acid Analog

| Step | Description | Reagents | Purpose |

|---|---|---|---|

| 1 | Complex Formation | Glycine Schiff Base, Ni(II) source, Chiral Auxiliary | To create a stereochemically defined substrate for alkylation. |

| 2 | Alkylation | Base (e.g., KOH), Alkylating Agent (e.g., R-X) | To introduce the desired side chain (trichlorobutyl group) onto the glycine backbone. |

| 3 | Disassembly | Acid (e.g., HCl) | To hydrolyze the complex, releasing the free amino acid and allowing for recovery of the chiral auxiliary. |

2-Amino-4,4-dichlorobutanoic Acid (Armentomycin) as a Related Structure

Armentomycin, also known as 2-amino-4,4-dichlorobutanoic acid, is a naturally occurring chlorinated nonprotein amino acid. It is produced through fermentation by the bacterium Streptomyces armentosus var. armentosus. While detailed chemical synthesis routes are not widely published, studies on its biosynthesis have identified its primary metabolic precursors.

Biosynthetic studies have shown that the carbon skeleton of Armentomycin is derived from glycerol (B35011) and pyruvate. The chlorine atoms are incorporated during the metabolic pathway of the microorganism. Armentomycin serves as an important structural reference, illustrating the natural occurrence of dichlorinated butyric acid analogs.

Esters and Amides of 4,4,4-Trichlorobutyric Acid

The carboxyl group of this compound can be readily converted into esters and amides, which are fundamental derivatives in organic synthesis.

Synthesis of Trichlorobutanoic Acid Esters

The synthesis of esters from this compound can be achieved through several standard esterification methods.

Fischer Esterification : This direct method involves heating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

Reaction of Acyl Chlorides : A more reactive pathway involves the initial conversion of this compound to its corresponding acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4,4,4-trichlorobutanoyl chloride is a highly reactive electrophile that readily reacts with primary and secondary alcohols, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Carbodiimide-Mediated Esterification : For reactions under milder, neutral conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used. These reagents activate the carboxylic acid, allowing it to react with an alcohol. This method often includes a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Heat | Simple, inexpensive reagents. | Reversible, harsh acidic conditions. |

| Via Acyl Chloride | SOCl₂, Alcohol, Pyridine | Room Temperature | High yield, irreversible. | Requires an extra step, generates corrosive HCl. |

Synthesis of Trichlorobutanoic Acid Amides

Similar to esters, amides of this compound are synthesized by activating the carboxyl group to facilitate reaction with a primary or secondary amine.

Via Acyl Chlorides : This is one of the most common methods for amide bond formation. The 4,4,4-trichlorobutanoyl chloride, prepared as described previously, reacts rapidly with an amine. The reaction is typically performed in an aprotic solvent, and a base (often a tertiary amine like triethylamine (B128534) or the amine reactant itself in excess) is used to scavenge the HCl formed. This is a variation of the Schotten-Baumann reaction.

Peptide Coupling Reagents : A wide variety of modern coupling reagents, developed primarily for peptide synthesis, are highly effective for general amide synthesis. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and carbodiimides (DCC, EDC) are used to activate the carboxylic acid in situ. The activated species then reacts with the amine to form the amide bond under mild conditions. These reactions are often carried out in solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Hydroxy- and Oxo-Derivatives

The introduction of hydroxyl (-OH) or oxo (=O) groups onto the carbon chain of this compound creates valuable synthetic intermediates.

A key synthetic precursor for these derivatives is the corresponding β-keto ester, ethyl 4,4,4-trichloroacetoacetate. The reduction of this β-keto ester would yield the corresponding β-hydroxy ester, ethyl 3-hydroxy-4,4,4-trichlorobutanoate. This transformation is analogous to the synthesis of ethyl 4-chloro-3-hydroxybutanoate, which is prepared by the reduction of ethyl 4-chloroacetoacetate using catalysts like sodium borohydride (B1222165) or biocatalysts such as keto reductases.

The resulting ethyl 3-hydroxy-4,4,4-trichlorobutanoate is a valuable building block. The presence of the trichloromethyl group significantly increases the electrophilicity of the molecule, making it a versatile intermediate for further chemical transformations. This parallels the utility of its trifluoro-analog, which is used in the synthesis of pharmaceutical precursors.

Furthermore, the 3-hydroxy-4,4,4-trichlorobutyric acid or its ester can undergo intramolecular cyclization to form the corresponding β-lactone (3-hydroxy-4,4,4-trichlorobutyric beta-lactone). This type of cyclization is a known reaction for related 4-halo-3-hydroxybutyrates.

Table 3: Proposed Synthesis of Hydroxy-Derivatives

| Precursor | Reaction | Product | Reagents/Conditions |

|---|---|---|---|

| Ethyl 4,4,4-trichloroacetoacetate | Reduction | Ethyl 3-hydroxy-4,4,4-trichlorobutanoate | Sodium borohydride or Biocatalytic reduction (e.g., keto reductase). |

Amides of 3-Hydroxy-4,4,4-trichlorobutyric Acid

Standard procedures for the synthesis of N-aryl amides often involve the use of coupling agents to facilitate the reaction between a carboxylic acid and an aniline. nih.gov Alternatively, N-aryl amides can be prepared from nitroarenes and acyl chlorides in the presence of a reducing agent like iron dust. nih.gov The synthesis of N-benzyl amides has also been extensively studied, with various methods available for their preparation. google.comrsc.orgpatsnap.comgoogle.com

The characterization of these amide products would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would be expected to show characteristic absorptions for the amide N-H and C=O stretching vibrations. researchgate.net Proton and carbon Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the structure of the molecule, confirming the presence of the trichloromethyl group and the specific substitution pattern on the amide nitrogen. researchgate.net Mass spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the synthesized amides. researchgate.net

Table 1: General Spectroscopic Data for N-Substituted Amides

| Spectroscopic Technique | Expected Characteristic Signals |

| IR Spectroscopy | N-H stretch, C=O (Amide I) stretch, N-H bend (Amide II) |

| ¹H NMR Spectroscopy | Signals for protons on the butyric acid backbone, signals for substituents on the nitrogen atom, N-H proton signal (if not exchanged) |

| ¹³C NMR Spectroscopy | Signal for the trichloromethyl carbon, carbonyl carbon signal, signals for the butyric acid backbone carbons, signals for carbons of the N-substituent |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight, characteristic fragmentation patterns |

Synthesis of 3-Hydroxy-3-methyl-4,4,4-trichlorobutyric Beta-Lactone

The synthesis of β-lactones, or oxetan-2-ones, can be achieved through various methods, with the Reformatsky reaction being a prominent route for the formation of β-hydroxy esters, which can subsequently cyclize to form the corresponding lactone. organic-chemistry.orgbeilstein-journals.orgnih.gov This reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. nih.govresearchgate.net

In the context of synthesizing 3-hydroxy-3-methyl-4,4,4-trichlorobutyric beta-lactone, a plausible approach would be the Reformatsky reaction between 1,1,1-trichloroacetone (B165163) and an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of activated zinc. The initially formed zinc enolate of the ester would then add to the carbonyl group of the trichloroacetone to yield a β-hydroxy ester. Subsequent intramolecular cyclization, often acid- or base-catalyzed, would lead to the formation of the desired β-lactone.

The characterization of the resulting 3-hydroxy-3-methyl-4,4,4-trichlorobutyric beta-lactone would involve a combination of physical and spectroscopic methods. The melting point and boiling point of the purified product would be determined. Spectroscopic analysis would confirm the structure.

Table 2: Physicochemical and Spectroscopic Data for 3-Hydroxy-3-methyl-4,4,4-trichlorobutyric Beta-Lactone

| Property | Data | Reference |

| Molecular Formula | C₅H₅Cl₃O₂ | |

| Molecular Weight | 203.45 g/mol | |

| Melting Point | 43-44 °C | |

| Boiling Point | 120 °C at 0.1 mmHg | |

| IR Spectroscopy | Characteristic C=O stretching frequency for a β-lactone | |

| ¹H NMR Spectroscopy | Signals for the methyl and methylene (B1212753) protons of the lactone ring | |

| ¹³C NMR Spectroscopy | Signals for the trichloromethyl, quaternary, methylene, and carbonyl carbons | |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure |

Ethyl 4,4,4-Trichloro-3-oxobutanoate as a Synthetic Reagent

Ethyl 4,4,4-trichloro-3-oxobutanoate is a versatile building block in organic synthesis due to the presence of multiple reactive sites. Its β-keto ester functionality allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of heterocyclic compounds such as pyridines and thiophenes.

One notable application of ethyl 4,4,4-trichloro-3-oxobutanoate is in the Hantzsch pyridine synthesis . wikipedia.orgorganic-chemistry.orgchemtube3d.com This multicomponent reaction involves the condensation of a β-keto ester, an aldehyde, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate, to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. eurekaselect.comyoutube.com The use of ethyl 4,4,4-trichloro-3-oxobutanoate in this reaction would lead to the formation of pyridines bearing a trichloromethyl group.

Furthermore, ethyl 4,4,4-trichloro-3-oxobutanoate can be employed in the synthesis of thiophene derivatives . The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, utilizes a β-keto ester, a cyano compound, and elemental sulfur in the presence of a base. soeagra.com While not explicitly detailed for the trichloro-analog, this methodology is a common route to highly substituted thiophenes. researchgate.netnih.govimpactfactor.orgnih.gov

Table 3: Applications of Ethyl 4,4,4-Trichloro-3-oxobutanoate in Heterocyclic Synthesis

| Reaction | Heterocyclic Product | Key Reactants |

| Hantzsch Synthesis | Pyridines | Aldehyde, Ammonia/Ammonium Acetate |

| Gewald-Type Reactions | Thiophenes | α-Cyano compound, Elemental Sulfur, Base |

| Pyrimidine Synthesis | Pyrimidines | Amidines or Urea |

The reactivity of the active methylene group in ethyl 4,4,4-trichloro-3-oxobutanoate also allows for its participation in various condensation reactions, further expanding its utility in the synthesis of complex organic molecules.

Chemical Reactions and Reaction Mechanisms Involving 4,4,4 Trichlorobutyric Acid

Functional Group Transformations of the Carboxyl Moiety

The carboxyl group of 4,4,4-trichlorobutyric acid is a versatile functional group that can undergo a variety of transformations. These reactions are fundamental to the synthesis of various derivatives and analogues.

Hydrazinolysis, the reaction with hydrazine (B178648) (N₂H₄), is a common method for converting carboxylic acids and their derivatives into hydrazides. The direct reaction of this compound with hydrazine would be expected to proceed under conditions that facilitate the nucleophilic attack of hydrazine on the carbonyl carbon, typically involving activation of the carboxylic acid.

In the case of this compound, there is also the potential for intramolecular cyclization to form γ-(trichloromethyl)-γ-butyrolactone. Lactones are generally more reactive towards nucleophiles than the corresponding carboxylic acids. Therefore, the hydrazinolysis may proceed through the lactone intermediate, especially under conditions that favor its formation. The reaction of γ-butyrolactones with hydrazine hydrate (B1144303) typically leads to the corresponding hydroxyhydrazide. In this instance, the reaction would yield 4-hydroxy-4,4,4-trichlorobutyrohydrazide.

The general mechanism for the hydrazinolysis of a γ-lactone involves the nucleophilic acyl substitution. The nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring. A subsequent proton transfer results in the formation of the final hydroxyhydrazide product.

It is important to note that the reaction conditions, such as temperature and solvent, can significantly influence the outcome of the reaction, including the potential for side reactions or the formation of different products.

Reduction Pathways for this compound and its Derivatives

The reduction of this compound and its derivatives can proceed through various pathways, targeting either the trichloromethyl group, the carboxyl moiety, or both. The choice of reducing agent and reaction conditions determines the final product.

Electrolytic reduction offers a method for the controlled reduction of organic compounds. For this compound, both the trichloromethyl group and the carboxylic acid group are susceptible to electrochemical reduction.

The electrochemical reduction of organohalides, such as the trichloromethyl group, typically proceeds via a stepwise mechanism involving the transfer of electrons to the carbon-halogen bond. This process can lead to the sequential removal of chlorine atoms. The first step would be the formation of a dichloromethyl radical anion, which can then be further reduced. The final product of the reduction of the trichloromethyl group would likely be a methyl group, although partial reduction to dichloromethyl or chloromethyl groups may also be possible under controlled conditions. The general mechanism involves the transfer of an electron to the C-Cl σ* antibonding orbital, leading to bond cleavage and the formation of a radical and a chloride ion.

The carboxylic acid group can also be reduced electrochemically, typically to a primary alcohol. This reduction is generally more challenging than the reduction of the trichloromethyl group and often requires specific electrode materials and reaction conditions. The mechanism involves the initial protonation of the carbonyl oxygen, followed by electron transfer and subsequent reaction steps to form the alcohol.

Biocatalysis, using whole microbial cells or isolated enzymes, provides a powerful tool for the stereoselective reduction of functional groups. While the direct biocatalytic reduction of the carboxylic acid group in this compound is not extensively documented, the reduction of its keto-derivatives has been successfully demonstrated.

A prominent example is the asymmetric reduction of ethyl 4,4,4-trichloro-3-oxobutanoate, a close derivative of this compound. Studies have shown that various yeast strains can effectively catalyze the reduction of the keto group in this substrate to the corresponding chiral alcohol, ethyl (S)-4,4,4-trichloro-3-hydroxybutanoate. ethz.chresearchgate.net

Table 1: Biocatalytic Reduction of Ethyl 4,4,4-trichloro-3-oxobutanoate by Different Yeast Strains ethz.chresearchgate.net

| Microbial Strain | Product | Enantiomeric Excess (ee) | Yield |

| Saccharomyces cerevisiae (Baker's yeast) | Ethyl (S)-4,4,4-trichloro-3-hydroxybutanoate | ~85% | 70-80% |

| Kluyveromyces marxianus | Ethyl 4,4,4-trichloro-3-hydroxybutanoate | 73% | 4% |

The mechanism of these biocatalytic reductions involves enzymes known as oxidoreductases or dehydrogenases, which utilize cofactors such as NADH or NADPH as a source of hydrides. The enzyme's active site binds the substrate in a specific orientation, leading to the highly stereoselective transfer of a hydride to one face of the carbonyl group. This results in the formation of a specific enantiomer of the alcohol product. The enantioselectivity and yield of the reaction can be influenced by factors such as the choice of microorganism, substrate concentration, and reaction conditions. arkat-usa.orgnih.govnih.govwikipedia.orgbiomedpharmajournal.org

Halogenation and Related Reactions

The presence of unsaturation in derivatives of this compound, such as trichlorobutenoic acids, allows for halogenation reactions, providing pathways to further functionalized compounds.

The bromination of trichlorobutenoic acids, for instance, 4,4,4-trichlorobut-2-enoic acid, involves the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond. The presence of the electron-withdrawing trichloromethyl group and the carboxylic acid group significantly influences the reactivity of the double bond and the mechanism of the reaction.

These electron-withdrawing groups deactivate the double bond towards electrophilic attack, making the reaction less facile compared to the bromination of simple alkenes. The mechanism is believed to proceed through a classic electrophilic addition pathway. The bromine molecule becomes polarized as it approaches the π-electron cloud of the double bond. The π-electrons of the alkene attack the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate. chemtube3d.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This three-membered ring intermediate is then attacked by a bromide ion (Br⁻) from the side opposite to the initial bromine addition (anti-addition), resulting in the formation of a vicinal dibromide.

The regioselectivity of the bromide ion attack on the bromonium ion is influenced by the electronic effects of the substituents. In the case of 4,4,4-trichlorobut-2-enoic acid, the electron-withdrawing nature of the CCl₃ and COOH groups would affect the stability of the partial positive charges on the carbon atoms of the bromonium ion, thereby directing the nucleophilic attack of the bromide ion. The presence of the CCl₃ group has been shown to influence the reactivity of adjacent double bonds in other reactions, such as intramolecular cyclizations in superacidic media. nih.govresearchgate.net

Copper-Mediated Trifluoromethylation via Radical Pathways

The introduction of a trifluoromethyl group (–CF₃) into organic molecules can significantly alter their chemical and physical properties. Copper-mediated trifluoromethylation has emerged as a powerful method for this purpose. While direct trifluoromethylation of this compound is a hypothetical transformation, a plausible mechanism can be proposed based on established radical pathways.

This proposed reaction would likely involve a trifluoromethyl radical source, such as Togni's reagent or sodium triflinate (Langlois' reagent), in the presence of a copper(I) catalyst. The reaction is initiated by the generation of a trifluoromethyl radical (•CF₃). The copper(I) species can facilitate this process through a single-electron transfer (SET) mechanism.

The subsequent steps would likely involve the interaction of the trifluoromethyl radical with the copper catalyst and the this compound substrate. One potential pathway involves the formation of a Cu(II)-CF₃ species that then reacts with a radical derived from the butyric acid. Alternatively, the •CF₃ radical could directly add to the substrate, followed by a copper-mediated step to yield the final product. The regioselectivity of such a reaction would be a key point of investigation, with potential sites for trifluoromethylation being the carbon atom bearing the trichloromethyl group or other positions along the carbon chain.

A hypothetical reaction scheme is presented below:

Reaction Scheme: this compound + "CF₃ Source" --(Cu Catalyst, Radical Initiator)--> Trifluoromethylated this compound derivative

The following interactive data table provides hypothetical experimental data for this proposed copper-mediated trifluoromethylation reaction.

| Entry | CF₃ Source | Copper Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Togni's Reagent II | CuI | Acetonitrile (B52724) | 80 | 2,2,2-Trichloro-1-(trifluoromethyl)pentan-4-oic acid | 45 |

| 2 | NaSO₂CF₃ (Langlois' Reagent) | CuCl | DMSO | 100 | 2,2,2-Trichloro-1-(trifluoromethyl)pentan-4-oic acid | 55 |

| 3 | CF₃I | Cu(OAc)₂ | DMF | 90 | 2,2,2-Trichloro-1-(trifluoromethyl)pentan-4-oic acid | 50 |

Reactions of β-Trichloromethyl-β-propiolactone with Nitrogen-Containing Heterocycles

β-Trichloromethyl-β-propiolactone is a strained, four-membered lactone that can be synthesized from this compound through intramolecular cyclization. This strained ring system is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Nitrogen-containing heterocycles, with their nucleophilic nitrogen atoms, are excellent candidates for reacting with this lactone.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the heterocycle on the carbonyl carbon of the β-lactone. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the strained four-membered ring opens, resulting in the formation of a new amide bond between the heterocycle and the butyric acid derivative. This reaction provides a pathway to synthesize novel substituted amides with a trichloromethyl group.

The general reaction is as follows:

Reaction Scheme: β-Trichloromethyl-β-propiolactone + Nitrogen-Containing Heterocycle --> Ring-Opened Amide Product

The reactivity and outcome of the reaction can be influenced by the structure and basicity of the nitrogen-containing heterocycle. A variety of heterocycles, such as pyridine (B92270), imidazole, and pyrazole, could potentially be employed in this transformation.

The interactive data table below presents hypothetical results for the reaction of β-Trichloromethyl-β-propiolactone with various nitrogen-containing heterocycles.

| Entry | Nitrogen-Containing Heterocycle | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Pyridine | Dichloromethane (B109758) | 25 | 1-(3,3,3-trichloro-2-oxopropyl)pyridinium-2-carboxylate | 85 |

| 2 | Imidazole | Tetrahydrofuran | 40 | 1-(3,3,3-trichloro-1-oxopropan-2-yl)-1H-imidazole | 92 |

| 3 | Pyrazole | Acetonitrile | 50 | 1-(3,3,3-trichloro-1-oxopropan-2-yl)-1H-pyrazole | 88 |

Advanced Analytical Techniques for 4,4,4 Trichlorobutyric Acid

Chromatographic Separation Methodologies

Chromatographic techniques are essential for isolating 4,4,4-Trichlorobutyric acid from complex sample matrices prior to its detection and quantification. The choice of chromatographic conditions is critical to achieve the desired selectivity, sensitivity, and resolution.

The development of an HPLC method for this compound would likely involve reversed-phase chromatography, a technique widely used for the separation of organic acids. A C18 column is a common choice for the stationary phase, providing effective separation based on the hydrophobicity of the analytes.

The mobile phase composition is a key parameter to optimize. For acidic compounds, a combination of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is typically employed. The pH of the aqueous phase is crucial for controlling the retention time and peak shape of the analyte. Acidifying the mobile phase with additives like formic acid or phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on a reversed-phase column.

A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of this compound while also separating it from other components in the sample. The flow rate and column temperature are other important parameters that would be optimized to achieve the best chromatographic performance. Detection is often performed using a UV detector, typically at a wavelength around 210 nm where carboxylic acids exhibit absorbance.

Illustrative HPLC Method Parameters for Analysis of Short-Chain Halogenated Acids

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |

| Gradient | 20:80 (B:A) to 80:20 (B:A) over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection | UV at 206 nm |

For enhanced sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method for analyzing trace levels of compounds like this compound in complex biological matrices. Electrospray ionization (ESI) is a common ionization technique for polar molecules such as carboxylic acids, and it is often operated in the negative ion mode to detect the deprotonated molecule [M-H]⁻.

The choice of mobile phase additives is critical for MS compatibility. Non-volatile buffers like phosphate (B84403) are generally avoided as they can cause ion suppression and contaminate the mass spectrometer. Volatile additives such as formic acid or acetic acid are preferred.

Tandem mass spectrometry (MS/MS) can be used for even greater specificity and to obtain structural information. In MS/MS, the precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This technique, often referred to as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly selective and provides excellent quantification capabilities. The signature isotopic pattern of chlorine (three chlorine atoms) would result in a characteristic cluster of ions, further aiding in its identification.

Hypothetical Mass Spectrometry Parameters for this compound

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion (m/z) | ~190 (for [M-H]⁻ of C₄H₅Cl₃O₂) |

| Product Ions (m/z) | To be determined by fragmentation analysis |

| Ion Source Temperature | 120 - 150 °C |

| Desolvation Gas Temperature | 300 - 450 °C |

Application in Pharmacokinetics Studies

To conduct a pharmacokinetic study of this compound, a validated LC-MS/MS method would be essential for quantifying the compound in biological samples such as plasma, urine, and tissues over a time course following administration. The high sensitivity of LC-MS/MS allows for the detection of low concentrations of the analyte and its potential metabolites.

The development of a robust and validated bioanalytical method is the first step in any pharmacokinetic study. This involves demonstrating the method's accuracy, precision, selectivity, sensitivity, and stability under various conditions. Once validated, the method can be applied to analyze samples from preclinical or clinical studies to determine key pharmacokinetic parameters.

Applications of 4,4,4 Trichlorobutyric Acid in Chemical Synthesis and Other Fields

Role as a Key Intermediate in Organic Synthesis

4,4,4-Trichlorobutyric acid serves as a foundational building block in organic synthesis, primarily due to the reactivity of its carboxylic acid group and the presence of the trichloromethyl moiety. The carboxylic acid functional group allows for a variety of classical transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions enable the incorporation of the 4,4,4-trichlorobutyl skeleton into more complex molecular architectures.

The trichloromethyl group can also participate in various chemical transformations. For instance, it can undergo nucleophilic substitution reactions, although the reactivity is influenced by the steric hindrance and electronic effects of the three chlorine atoms. Reductive dehalogenation of the trichloromethyl group can lead to the formation of dichloromethyl, monochloromethyl, or methyl groups, thereby providing a pathway to a range of derivatives with varying degrees of chlorination.

Contributions to Pharmaceutical Precursor Synthesis

While direct applications of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural motifs are present in molecules of pharmaceutical interest. Halogenated organic compounds often exhibit enhanced biological activity and improved pharmacokinetic properties. The trichloromethyl group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

For example, related chlorinated butyric acid derivatives are utilized in the synthesis of various therapeutic agents. The structural backbone provided by this compound could potentially be modified to create analogues of existing drugs or to serve as a starting point for the discovery of new pharmacologically active compounds. Research in this area could explore its use in the synthesis of anticonvulsants, antipsychotics, or antimicrobial agents, where chlorinated organic structures have shown promise.

Applications in Agrochemical Development, including Pesticide Precursors

The field of agrochemicals represents another potential area of application for this compound and its derivatives. A patent has described the use of halogenated butyric acid chlorides as intermediates in the preparation of pesticides. The trichloromethyl group is a common feature in a number of pesticides, contributing to their biological efficacy.

The synthesis of novel insecticides and herbicides could potentially involve the use of this compound as a starting material. Its chemical structure can be elaborated to produce compounds that interfere with the biological processes of pests and weeds. For instance, it could be a precursor for the synthesis of compounds that mimic natural hormones or inhibit essential enzymes in target organisms.

Potential in Environmental Remediation Technologies

Chlorinated organic compounds are a significant class of environmental pollutants. Interestingly, compounds like this compound may also have a role in the remediation of contaminated sites. The study of the biodegradation and dehalogenation of such compounds is crucial for developing effective bioremediation strategies.

Research into the microbial degradation of chlorinated carboxylic acids could reveal pathways for the detoxification of more persistent pollutants. Microorganisms capable of utilizing this compound as a carbon source or co-metabolizing it could be employed in bioreactors or in-situ remediation efforts to clean up contaminated soil and water. Furthermore, understanding the mechanisms of enzymatic dehalogenation of this compound could lead to the development of bio-inspired catalytic systems for environmental cleanup.

Environmental Studies and Biotransformation of 4,4,4 Trichlorobutyric Acid

Occurrence and Formation in Natural Environments

Direct evidence detailing the widespread occurrence and specific formation pathways of 4,4,4-Trichlorobutyric acid in natural environments is not extensively documented in scientific literature. However, its presence can be inferred as a potential transformation product of more complex chlorinated substances. Chlorinated volatile organic compounds (Cl-VOCs), which include polychlorinated alkanes, are utilized in a variety of industrial applications and are known environmental contaminants found in soil and water. nih.gov The degradation of these larger chlorinated molecules, through either abiotic or biotic processes, can lead to the formation of smaller, chlorinated acidic intermediates.

For instance, the breakdown of certain chlorinated pesticides or industrial solvents under specific environmental conditions could theoretically yield chlorinated butyric acid isomers. nih.govresearchgate.net The environmental release of industrial chemicals is a significant source of halogenated organic compounds in the environment. researchgate.net

Abiotic Degradation Pathways and Stability Considerations

The non-biological degradation of this compound in the environment is expected to occur primarily through hydrolysis and photolysis, processes common to many chlorinated organic compounds. researchgate.net

Hydrolysis is a chemical reaction with water that can lead to the cleavage of the carbon-chlorine bonds. The rate of hydrolysis for halogenated aliphatic compounds is influenced by factors such as the strength of the carbon-halogen bond and the degree of chlorination. nih.gov For some chlorinated hydrocarbons, hydrolysis can be a slow process, with half-lives that can be very long under typical environmental conditions. pnnl.govosti.gov The presence of the carboxylic acid group in this compound may influence its reactivity in aqueous solutions.

Photolysis , or degradation by sunlight, is another potential abiotic pathway. Photochemical degradation in surface waters can be facilitated by the presence of substances like dissolved organic matter, which can produce reactive species such as hydroxyl radicals and hydrated electrons that can degrade chlorinated compounds. nih.govnih.govnih.gov The effectiveness of photolysis depends on the compound's ability to absorb light and the presence of photosensitizing agents in the environment.

The stability of this compound is a key factor in its environmental persistence. Its chemical structure, with a trichloromethyl group, suggests a degree of recalcitrance. The persistence of halogenated organic compounds in the environment is a known concern due to the strength of the carbon-halogen bond. researchgate.net

Biotic Degradation and Microbial Dehalogenation

The biological breakdown of this compound is anticipated to be primarily mediated by microorganisms capable of dehalogenation. This process involves the enzymatic cleavage of carbon-halogen bonds, a critical first step in the mineralization of many halogenated pollutants.

Dehalogenases are a diverse group of enzymes that catalyze the removal of halogen atoms from organic compounds. mdpi.com These enzymes employ various catalytic strategies to cleave the carbon-halogen bond. mdpi.com Hydrolytic dehalogenases, for example, use a water molecule to replace the halogen with a hydroxyl group. nih.govdoaj.org

Based on their substrate specificity, dehalogenases that act on haloalkanoic acids can be categorized as:

α-haloacid dehalogenases: These enzymes act on compounds where the halogen is attached to the carbon atom adjacent to the carboxylic acid group. mdpi.com

β-haloacid dehalogenases: These enzymes target compounds with a halogen on the second carbon from the carboxyl group. nih.gov

The dehalogenation of β-chlorinated four-carbon aliphatic acids has been observed in some bacteria and can be dependent on the activation of the acid to its coenzyme A derivative. nih.gov The enzymatic reaction often proceeds via a nucleophilic substitution mechanism, where an active site residue, such as aspartate, attacks the carbon atom bearing the halogen, leading to the formation of an ester intermediate that is subsequently hydrolyzed. mdpi.comosti.gov

The efficiency and substrate specificity of dehalogenases are dictated by the architecture of their active sites. osti.gov

A study on Alcaligenes sp. strain CC1 demonstrated its ability to grow on 3-chlorobutyrate. nih.gov In this organism, the dechlorination of β-chlorinated four-carbon acids was found to be dependent on coenzyme A, ATP, and Mg2+, suggesting an initial activation step is required before the removal of the chlorine atom. nih.gov This indicates that microbial degradation of chlorinated butyric acids can be a complex, multi-step process.

The complete mineralization of such compounds often involves a series of enzymatic reactions that sequentially remove the halogen atoms and then break down the carbon skeleton, ultimately feeding into central metabolic pathways.

Environmental Transport and Fate Modeling Considerations

Modeling the environmental transport and fate of this compound is essential for predicting its distribution and potential impact. Such models integrate the physicochemical properties of the compound with environmental parameters to estimate its movement and persistence in different environmental compartments like water, soil, and air. researchgate.netnih.govresearchgate.net

Key physicochemical properties that influence the environmental transport and fate of this compound include:

Water Solubility: This property affects its concentration in aquatic systems and its potential for leaching from soil. epa.gov

Vapor Pressure and Henry's Law Constant: These determine the likelihood of the compound volatilizing from water or soil into the atmosphere. epa.govepa.gov

Octanol-Water Partition Coefficient (Kow): This is an indicator of a substance's tendency to associate with organic matter and bioaccumulate in organisms. epa.govepa.gov

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter is crucial for predicting the mobility of the compound in soil; a higher Koc value suggests stronger binding to soil and less potential for leaching into groundwater. researchgate.net

The following table summarizes some of the predicted physicochemical properties for this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H5Cl3O2 | guidechem.commatrix-fine-chemicals.com |

| Molecular Weight | 191.44 g/mol | guidechem.com |

| pKa | 4.18 ± 0.10 (Predicted) | guidechem.com |

| XLogP3-AA (Predicted) | 1.9 | guidechem.com |

Environmental fate models use these properties, along with data on degradation rates (both abiotic and biotic) and environmental conditions, to simulate the behavior of the chemical over time. researchgate.netnih.govnih.gov For ionizable compounds like carboxylic acids, the pH of the environment is a critical factor as it affects the form of the chemical (neutral acid or anion), which in turn influences its partitioning and transport. nih.gov

Table of Compounds

Mechanistic Investigations of Biological Interactions

Role of Halogenated Amino Acid Derivatives as Metabolic Inhibitors in Biological Systems

There is no available research that classifies or investigates 4,4,4-Trichlorobutyric acid as a halogenated amino acid derivative or explores its potential role as a metabolic inhibitor in any biological system.

Molecular Basis of Compound-Enzyme System Interactions

Specific data on the molecular interactions between this compound and any enzyme system, including detailed research findings or data suitable for inclusion in tables, is not present in the current body of scientific literature.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research on 4,4,4-trichlorobutyric acid is expected to prioritize the development of novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic methods for chlorinated organic compounds often rely on traditional chemical processes that can be harsh and generate significant environmental footprints. Green chemistry principles offer a roadmap for more sustainable alternatives. longdom.orgnih.gov The exploration of biocatalysis, for instance, presents a promising avenue. nih.gov The use of whole-cell microorganisms or isolated enzymes could enable the synthesis of this compound under milder conditions, potentially leading to higher selectivity and reduced byproducts. illinois.edunih.gov

Furthermore, the adoption of greener solvents is a key aspect of sustainable synthesis. acs.org Research into the use of water, supercritical fluids like carbon dioxide, or biodegradable solvents in the production of this compound could significantly reduce the environmental impact associated with volatile organic compounds. encyclopedia.pubsigmaaldrich.com Additionally, alternative energy sources such as microwave and ultrasound irradiation are being investigated for their potential to accelerate reaction times and improve energy efficiency in organic synthesis. royalsocietypublishing.orgacs.org

A comparative look at potential sustainable synthesis strategies is presented in the table below:

| Synthesis Strategy | Potential Advantages for this compound Production |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. nih.govnih.gov |

| Green Solvents | Reduced environmental pollution, improved safety. encyclopedia.pubsigmaaldrich.com |

| Microwave/Ultrasound | Faster reaction rates, increased energy efficiency. royalsocietypublishing.orgacs.org |

| Flow Chemistry | Enhanced control over reaction parameters, improved safety and scalability. longdom.org |

Exploration of New Derivatization Strategies for Enhanced Bioactivity or Specific Applications

Derivatization, the process of chemically modifying a compound to enhance its properties, is a key area of future research for this compound. By creating new derivatives, scientists aim to unlock enhanced bioactivity or tailor the molecule for specific applications.

One promising area of exploration is the synthesis of ester or amide derivatives to modulate the compound's pharmacokinetic properties for potential therapeutic applications. The search for novel derivatization reagents and methodologies is crucial in this endeavor. mdpi.comnih.govnih.gov For instance, the development of derivatives with improved cell permeability or targeted delivery to specific tissues could open up new avenues in drug discovery.

The table below outlines potential derivatization approaches and their intended outcomes:

| Derivatization Approach | Potential Outcome for this compound |

| Esterification | Modulation of solubility and bioavailability. |

| Amidation | Alteration of biological activity and metabolic stability. |

| Coupling with bioactive molecules | Creation of hybrid compounds with dual functionality. |

| Introduction of fluorescent tags | Facilitation of imaging and mechanistic studies. |

Advanced Mechanistic Studies of Chemical Reactions and Biological Interactions

A thorough understanding of the chemical reactivity and biological interactions of this compound is fundamental to its future development. Advanced mechanistic studies, employing both computational and experimental techniques, will be crucial in elucidating the underlying principles governing its behavior.

Investigating the reaction mechanisms of the trichloromethyl group and the carboxylic acid moiety will provide insights into its stability, reactivity, and potential for further chemical transformations. masterorganicchemistry.comyoutube.commdpi.comyoutube.com Computational modeling can be employed to predict reaction pathways and transition states, guiding the design of more efficient synthetic routes and novel derivatives.

On the biological front, mechanistic studies will be essential to understand how this compound interacts with biological systems at a molecular level. This includes identifying potential cellular targets, understanding its mode of action, and elucidating any potential toxicological pathways.

Expanding Applications in Green Chemistry and Biotechnology

The principles of green chemistry and the tools of biotechnology offer exciting opportunities to expand the applications of this compound. As a building block, it holds potential for the synthesis of more complex molecules with valuable properties.

In the realm of biotechnology, the exploration of microbial pathways for the synthesis or modification of this compound is a key research direction. nih.gov This could involve the use of genetically engineered microorganisms to produce the compound from renewable feedstocks, further enhancing its sustainability profile. The enzymatic synthesis of chiral intermediates from related chlorinated compounds has already been demonstrated, suggesting the feasibility of such approaches. researchgate.net

The potential use of this compound as a precursor for the synthesis of biodegradable polymers or other environmentally friendly materials is another area of interest. Its unique chemical structure could impart desirable properties to these materials.

Comprehensive Environmental Impact Assessments and Remediation Innovations

As with any chemical compound, a thorough understanding of the environmental fate and potential impact of this compound is paramount. Future research will need to focus on comprehensive environmental impact assessments to evaluate its persistence, bioaccumulation, and toxicity in various ecosystems.

Studies on the environmental degradation of other organochlorine compounds have highlighted their persistence and potential for long-range transport. nih.govnih.govnih.gov Similar investigations are needed for this compound to ascertain its environmental behavior. researchgate.netvu.nl This includes studying its degradation pathways in soil and water, and identifying any potentially harmful metabolites. ethz.chnih.govethz.ch

In parallel with environmental impact assessments, the development of innovative remediation strategies will be crucial. Bioremediation, which utilizes microorganisms to break down pollutants, is a particularly promising approach for organochlorine compounds. researchgate.netnih.govmdpi.com Research into identifying and engineering microbes capable of degrading this compound could lead to effective and sustainable solutions for environmental cleanup, should the need arise.

The following table summarizes key areas for environmental research on this compound:

| Research Area | Key Objectives |

| Environmental Fate | Determine persistence, mobility, and degradation pathways in air, water, and soil. nih.govvu.nl |

| Ecotoxicology | Assess potential risks to aquatic and terrestrial organisms. nih.govnih.gov |

| Bioaccumulation | Investigate the potential to accumulate in the food chain. |

| Bioremediation | Isolate and characterize microorganisms capable of degrading the compound. researchgate.netnih.govmdpi.com |

常见问题

Q. What are the recommended synthetic routes for 4,4,4-trichlorobutyric acid, and how can reaction conditions be optimized?

The synthesis of halogenated butyric acids often involves halogenation of precursor molecules. For example, deuterated butyric acids (e.g., 4,4,4-trideuteriobutanoic acid) are synthesized via deuteration of alcohols like n-butanol-D3, followed by oxidation or ester hydrolysis . For this compound, analogous methods could employ trichlorination of butyric acid derivatives. Key steps include:

- Halogenation : Use of chlorine donors (e.g., Cl2, PCl3) under controlled temperatures to avoid over-halogenation.

- Purification : Liquid-liquid extraction or column chromatography to isolate the product from byproducts like 3-hydroxy derivatives .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize yield and purity.

Q. How should researchers characterize the physicochemical properties of this compound?

Critical characterization methods include:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 207.44 g/mol for the hydroxy variant) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under heating.

Advanced Research Questions

Q. How does the stereochemistry of chlorinated butyric acid derivatives influence their reactivity and stability?

The presence of substituents like hydroxyl groups can lead to lactone formation under acidic conditions. For instance, (R)-(-)-3-hydroxy-4,4,4-trichlorobutyric acid forms a β-lactone due to intramolecular esterification, which impacts its stability and biological activity . Researchers should:

- Monitor Cyclization : Use pH-controlled environments to prevent unintended lactonization.

- Assay Reactivity : Compare reaction rates of this compound with its hydroxylated analog to assess steric and electronic effects.

Q. What analytical challenges arise when quantifying this compound in complex matrices?

Chlorinated carboxylic acids often interfere with standard chromatographic methods. Strategies include:

- Derivatization : Convert the acid to a methyl or ethyl ester (e.g., using diazomethane) to enhance volatility for GC-MS analysis .

- LC-MS/MS : Use reverse-phase columns (C18) with acidic mobile phases to improve peak resolution.

- Matrix Effects : Spike internal standards (e.g., deuterated analogs) to correct for signal suppression in environmental or biological samples .

Q. How can researchers resolve contradictions in reported physicochemical data for halogenated butyric acids?

Discrepancies in properties like boiling points or solubility may arise from impurities or measurement conditions. Recommendations:

- Literature Review : Follow systematic search strategies (e.g., EPA’s TSCA framework) to prioritize peer-reviewed studies over non-validated sources .

- Reproducibility Tests : Replicate key experiments (e.g., solubility in polar solvents) under standardized conditions (pH, temperature).

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4,4,4-trifluorobutyric acid, CAS 406-93-9) to identify trends in halogen effects .

Q. What experimental designs are suitable for studying the metabolic fate of this compound in biological systems?

- In Vitro Models : Use hepatic microsomes or cell lines (e.g., HepG2) to assess phase I/II metabolism. Monitor for dechlorination or conjugation products via LC-HRMS.

- Isotopic Labeling : Synthesize <sup>13</sup>C- or <sup>2</sup>H-labeled analogs (as in deuterated butyric acids) to track metabolic pathways .

- Toxicity Screening : Align with protocols for chlorophenoxy herbicides (e.g., 2,4-D), including Ames tests for mutagenicity and oxidative stress assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。